oxo(oxopraseodymiooxy)praseodymium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Praseodymium oxide, with the chemical formula Pr6O11, is an inorganic compound composed of praseodymium and oxygen. It appears as a dark brown powder and is insoluble in water . Praseodymium oxide is known for its high melting point of 2,183°C and boiling point of 3,760°C . This compound is widely used in various industrial and scientific applications due to its unique properties, including its catalytic activity and high dielectric constant .

Preparation Methods

Praseodymium oxide can be synthesized through several methods, including:

Sol-Gel Method: This involves the hydrolysis and polycondensation of praseodymium alkoxides to form a gel, which is then dried and calcined to obtain praseodymium oxide.

Molten Salt Method: This method involves the reaction of praseodymium salts with molten salts at high temperatures to produce praseodymium oxide.

Chemical Reactions Analysis

Praseodymium oxide undergoes various chemical reactions, including:

Reduction: It can be reduced to praseodymium(III) oxide (Pr2O3) under certain conditions.

Substitution: Praseodymium oxide can react with halogens to form praseodymium halides.

Common reagents used in these reactions include nitric acid, acetic acid, and halogens. Major products formed from these reactions include praseodymium(IV) oxide, praseodymium(III) oxide, and praseodymium halides .

Scientific Research Applications

Praseodymium oxide has a wide range of scientific research applications, including:

Electronics: Due to its high dielectric constant, praseodymium oxide is used in nanodevices and microelectronics.

Optoelectronics: Praseodymium-doped materials are used in the fabrication of solar cells and other optoelectronic devices.

Sensing: Praseodymium oxide is used in sensors for detecting gases like ethanol.

Ceramics: It is used as a pigment in glass and ceramics industries.

Mechanism of Action

The mechanism of action of praseodymium oxide in catalysis involves the adsorption of reactants onto the catalyst surface, followed by the formation of intermediate species and the subsequent release of products. For example, in the oxidation of carbon monoxide (CO) to carbon dioxide (CO2), CO binds to the catalyst surface to form a bidentate carbonate, which is then converted to a monodentate carbonate species that decomposes to release CO2 . This cycle continues, allowing the catalyst to facilitate the reaction repeatedly.

Comparison with Similar Compounds

Praseodymium oxide can be compared with other similar compounds, such as:

Cerium oxide (CeO2): Both praseodymium oxide and cerium oxide are used as catalysts and have similar oxidation states.

Neodymium oxide (Nd2O3): Neodymium oxide is used in similar applications as praseodymium oxide, including electronics and ceramics.

Lanthanum oxide (La2O3): Lanthanum oxide is used in optical materials and catalysts, similar to praseodymium oxide.

Properties

IUPAC Name |

oxo(oxopraseodymiooxy)praseodymium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Pr |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFIPBUCKXDCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

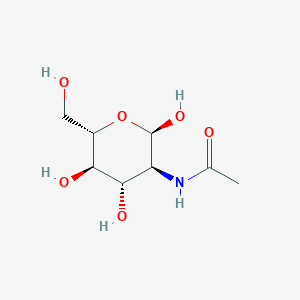

O=[Pr]O[Pr]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Pr2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.814 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B8255256.png)

![(1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-10-olate](/img/structure/B8255284.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B8255293.png)

![2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B8255298.png)

![11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid](/img/structure/B8255340.png)

![Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate](/img/structure/B8255355.png)